molecular formula C15H12BrN5O2 B2650653 8-(4-Bromophenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione CAS No. 99591-24-9

8-(4-Bromophenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione

Cat. No.: B2650653
CAS No.: 99591-24-9
M. Wt: 374.198
InChI Key: MERMPYOXTHXNQP-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the linear formula C14H10Br2N4O3 . It’s a part of a class of compounds known as xanthine derivatives, which are a very important class of adenosine receptor antagonists .


Synthesis Analysis

The synthesis of these compounds is not straightforward and hence several procedures have been developed which are directed towards improving the synthetic yields . For instance, one study performed a detailed quantitative analysis of the different intermolecular interactions present in a similar compound .


Molecular Structure Analysis

The molecule crystallizes in the P-1 space group with one molecule in the asymmetric unit . The molecule has a layered crystal packing wherein the molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated via the electrostatic energy contribution .


Chemical Reactions Analysis

The molecule had a layered crystal packing wherein the molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated via the electrostatic energy contribution . This molecular sheet is then interconnected to other similar sheets via different stacking motifs with significant contribution from dispersion energy components .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 442.069 . More detailed physical and chemical properties would require further experimental data.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of derivatives related to the specified compound were synthesized and evaluated for their pharmacological activities. These compounds were found to be potent ligands for the 5-HT(1A) receptor, with some exhibiting anxiolytic-like and antidepressant activities in preclinical models. The exploration of these derivatives highlights their potential utility in the development of new treatments for mood disorders (Zagórska et al., 2009).

Structure-Activity Relationships

Further studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed their affinity for serotoninergic and dopaminergic receptors, with specific compounds showing promise as potential anxiolytic and antidepressant agents. These findings underscore the importance of the substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity (Zagórska et al., 2015).

Novel Synthetic Routes

Research on the synthesis of quinazolin-4-ones, a key intermediate in the development of drugs targeting proliferative diseases, demonstrates the relevance of purine bases and their analogs in medicinal chemistry. This work contributes to the optimization of synthetic routes for such critical intermediates, potentially facilitating the discovery of new therapeutic agents (Őrfi et al., 2004).

Molecular Interaction Analysis

A quantitative investigation into the intermolecular interactions present in a xanthine derivative similar to the queried compound provided insights into its crystal packing and potential applications in material design. This study emphasizes the role of electrostatic and dispersion energy contributions in the stabilization of molecular structures, which could be pivotal in the development of new materials (Shukla et al., 2020).

Mechanism of Action

As a xanthine derivative, it’s observed that by incorporating different substituents at the 8-position of the purine ring, high selectivity can be achieved for certain subtypes of adenosine receptor .

Future Directions

The future directions of research on this compound could involve further investigation of its potential applications, given the anisotropic distribution of interaction energies (coulombic and dispersion) along different directions . This indicates possible applications of this class of molecules in the design of new materials .

Properties

IUPAC Name

6-(4-bromophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O2/c1-8-7-20-11-12(19(2)15(23)18-13(11)22)17-14(20)21(8)10-5-3-9(16)4-6-10/h3-7H,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERMPYOXTHXNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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